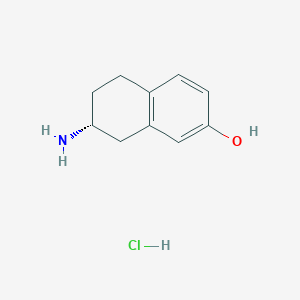

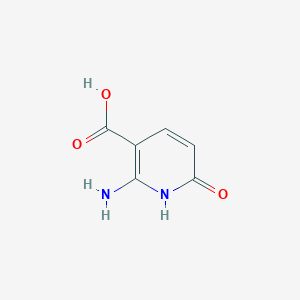

2-Amino-6-hydroxypyridine-3-carboxylic acid

Descripción general

Descripción

“2-Amino-6-hydroxypyridine-3-carboxylic acid”, also known as APCA or 3-carboxy-2-amino-6-hydroxypyridine, is a heterocyclic organic compound. It is a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Molecular Structure Analysis

The molecular formula of “2-Amino-6-hydroxypyridine-3-carboxylic acid” is C6H6N2O3 . The molecular weight is 154.12 g/mol.

Aplicaciones Científicas De Investigación

- Application : Amino acids are used in the structural modification of natural products . They are expected to improve the performance of these products and minimize their adverse effects .

- Methods of Application : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

- Results or Outcomes : Amino acids have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

Scientific Field: Medicinal and Pharmaceutical Chemistry

Scientific Field: Organic Chemistry

- Application : Carboxylic acids are used in various areas such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles .

- Methods of Application : Carboxylic acids, due to their highly polar chemical structure, are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

- Results or Outcomes : The use of carboxylic acids in these areas has led to advancements in the medical field, pharmacy, and more .

- Application : Amino acids play a crucial role in maintaining the pH of a solution .

- Methods of Application : The Henderson-Hasselbalch Equation is used to determine the nature of the molecular and ionic species that are present in aqueous solutions at different pH’s .

- Results or Outcomes : The pK a 's of the acidic functions range from 1.8 to 2.4 for -CO 2 H, and 8.8 to 9.7 for -NH 3(+). The isoelectric points range from 5.5 to 6.2 .

Scientific Field: Organic Synthesis, Nanotechnology, and Polymers

Scientific Field: Biochemistry

- Application : Amino acids are used in the structural modification of natural products . They are expected to improve the performance of these products and minimize their adverse effects .

- Methods of Application : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

- Results or Outcomes : Amino acids have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

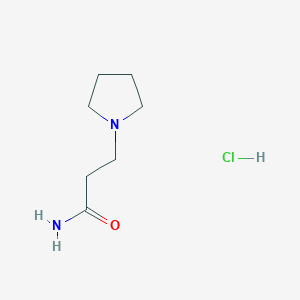

- Application : Carboxylic amides can be converted into amines .

- Methods of Application : The process involves reactions involving alkyl groups: S N 2 reactions of alkyl halides, ammonia and other amines. Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

- Results or Outcomes : The product is an amine that can be obtained from the reduction of a given aromatic nitro compound .

Scientific Field: Structural Modification of Natural Products

Scientific Field: Synthesis of Amines from Carboxylic Amides

Direcciones Futuras

Pyridine derivatives are in great demand as synthons for pharmaceutical products. Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties . Therefore, the study and application of “2-Amino-6-hydroxypyridine-3-carboxylic acid” and similar compounds have promising future directions in various fields, including drug discovery and materials science.

Propiedades

IUPAC Name |

2-amino-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2H,(H,10,11)(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLAVOOPVWFXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-hydroxypyridine-3-carboxylic acid | |

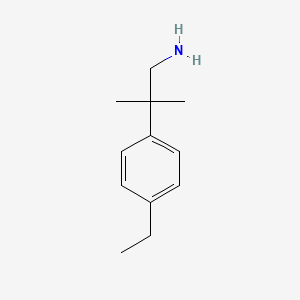

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)

![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)